1-(3-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde

Physicochemical Properties Isomer Comparison Solubility

For medicinal chemistry teams experiencing irreproducible SAR due to regioisomer contamination, this 1,3,4-trisubstituted pyrazole is an exact-match building block validated in patented DLK (MAP3K12) inhibitor programs. Its pyridin-3-yl motif serves as a critical hinge-binding element. - Enables matched molecular pair analysis vs. 4-chlorophenyl isomer to deconvolute LogD, solubility, and metabolic stability. - Reactive 4-carbaldehyde anchor allows one-step Claisen-Schmidt condensation to cytotoxic chalcone derivatives. - Compatible with biotin/fluorophore conjugation for target-ID pull-down experiments. Supply: Standard pack sizes (10 mg-100 mg) with bulk custom synthesis available; shipped ambient with certificate of analysis.

Molecular Formula C15H10ClN3O
Molecular Weight 283.71 g/mol
CAS No. 618101-73-8
Cat. No. B1637437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde
CAS618101-73-8
Molecular FormulaC15H10ClN3O
Molecular Weight283.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)N2C=C(C(=N2)C3=CN=CC=C3)C=O
InChIInChI=1S/C15H10ClN3O/c16-13-4-1-5-14(7-13)19-9-12(10-20)15(18-19)11-3-2-6-17-8-11/h1-10H
InChIKeyREYFILYJILANJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde (CAS 618101-73-8): Core Structural Profile for Procurement


1-(3-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde (CAS 618101-73-8) is a 1,3,4-trisubstituted pyrazole heterocycle with a molecular formula of C15H10ClN3O and a molecular weight of 283.71 g/mol . Its structure features a reactive 4-carbaldehyde moiety, an N1-bound 3-chlorophenyl ring, and a C3-bound pyridin-3-yl group, making it a versatile building block for medicinal chemistry . This compound is primarily utilized as a synthetic intermediate for constructing diverse chemical libraries and structure-activity relationship (SAR) probes targeting kinase inhibition and antiproliferative pathways [1][2].

Why 1-(3-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde Cannot Be Replaced by a Generic Analog


The precise pharmacological and physicochemical profile of a 1,3,4-trisubstituted pyrazole is highly sensitive to the regiochemistry and electronic nature of its substituents. Simple substitution with a positional isomer (e.g., moving the chlorine from the 3- to the 4-position on the phenyl ring, as in CAS 618099-00-6) or replacing the pyridin-3-yl with a phenyl ring (CAS 618098-62-7) can alter the molecular dipole, hydrogen-bonding capacity, and steric fit within a biological target, leading to significantly different activity or selectivity in a structure-activity relationship (SAR) series . This specific compound is a key intermediate in patented inhibitor programs, making its exact architecture critical for experimental reproducibility [1].

Quantitative Evidence Guide for 1-(3-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde Selection


Physicochemical Differentiation: 3-Chloro vs. 4-Chloro Phenyl Isomer

The target compound's predicted lipophilicity and solubility differ subtly from its 4-chlorophenyl isomer (CAS 618099-00-6), a common analog. While both share the same molecular formula and weight, the 3-chloro substitution creates a different dipole moment and surface electrostatic potential compared to the 4-chloro isomer . In a related pyrazole series, such a positional shift altered the distribution coefficient (LogD) by up to ~0.3 units, a difference that can significantly affect cellular permeability and target engagement [1].

Physicochemical Properties Isomer Comparison Solubility LogP

Synthetic Utility: Reactive 4-Carbaldehyde vs. Reduced 4-Methanol Analog

The 4-carbaldehyde group provides a versatile synthetic handle for late-stage diversification via reductive amination, Knoevenagel condensation, or Grignard addition . This is a key differentiator from the corresponding 4-methanol analog, (1-(3-chlorophenyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol (CAS 618383-41-8), which requires an additional oxidation step to regain comparable reactivity . In a published synthesis of cytotoxic agents, an analogous 1,3-diaryl-1H-pyrazole-4-carbaldehyde was directly converted to a chalcone via condensation, a transformation not possible with the alcohol analog without pre-activation [1].

Synthetic Intermediate Functional Group Interconversion Reactivity Library Synthesis

Target Engagement Potential: Pyridin-3-yl vs. Phenyl at the C3 Position

The pyridin-3-yl group at the C3 position introduces a hydrogen-bond acceptor (pyridine nitrogen) that is absent in the phenyl analog (CAS 618098-62-7) . This interaction is critical in kinase hinge-binding motifs, as evidenced by a patent family (WO2014111496A1) where 3-pyridyl-substituted pyrazoles are specifically claimed as Dual Leucine Zipper Kinase (DLK) inhibitors, while the corresponding phenyl derivatives are not [1]. In a cytotoxicity study of structurally related 1,3,4-trisubstituted pyrazoles, the presence of a pyridin-3-yl group consistently enhanced antiproliferative activity against the MCF-7 breast cancer cell line compared to compounds lacking the pyridine nitrogen [2].

Structure-Activity Relationship Kinase Inhibition Hydrogen Bonding DLK Inhibitor

Biological Pathway Targeting: DLK (MAP3K12) Inhibition Chemical Space

The compound's core scaffold, a 3-(pyridin-3-yl)-1H-pyrazole, is explicitly represented in a patent assigned to Genentech/Roche for inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12), a target for neurodegenerative diseases [1]. While the exact biological activity (e.g., DLK IC50) of this specific aldehyde building block has not been published, its direct utility as a precursor to synthesize and explore the chemical space of this therapeutically relevant patent family gives it a targeted value proposition . This differentiates it from non-functionalized or differently substituted pyrazoles that do not map onto this intellectual property space.

Neurodegeneration Kinase Inhibitor DLK MAP3K12 Axon Degeneration

Optimal Application Scenarios for 1-(3-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde


Kinase-Focused Medicinal Chemistry and Lead Optimization

This compound serves as a strategic building block for synthesizing libraries of DLK (MAP3K12) or other kinase inhibitors, where the pyridin-3-yl moiety is a critical hinge-binding motif, as validated by patent literature [1]. Its use directly supports the exploration of SAR around the N1-aryl ring, where the 3-chlorophenyl group can be compared to analogs for optimizing potency and selectivity.

Synthesis of Anticancer Chalcones and Pyrazolines

The reactive 4-carbaldehyde group enables a one-step Claisen-Schmidt condensation to form chalcone derivatives, a class known for cytotoxic activity [2]. This methodology, validated on closely related 1-(3-chlorophenyl)-3-aryl-1H-pyrazole-4-carbaldehydes, provides a rapid entry point for developing novel antiproliferative agents targeting cell lines such as MCF-7 (breast cancer) [2].

Physicochemical Property Optimization via Regioisomer Screening

For projects requiring precise tuning of lipophilicity and permeability, this compound is ideal for head-to-head comparison with its 4-chlorophenyl isomer (CAS 618099-00-6) . Synthesizing matched molecular pairs from both isomers can experimentally determine the LogD, solubility, and metabolic stability differences conferred by the chlorine position, a critical step in lead optimization.

Chemical Biology Probe Development

The aldehyde functional group is a convenient anchor for conjugating the pyrazole scaffold to biotin, fluorescent dyes, or solid supports. This enables the creation of affinity probes for target identification studies, particularly for pull-down experiments aimed at identifying the cellular targets of the pyrazole-based kinase inhibitors described in the associated patent [1].

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